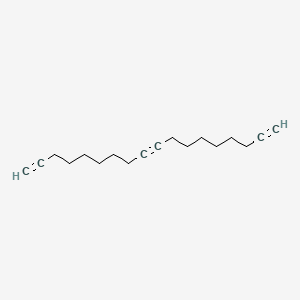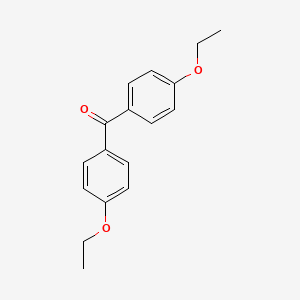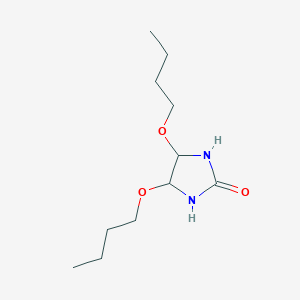
4,5-Dibutoxy-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibutoxy-2-imidazolidinone is a heterocyclic organic compound belonging to the imidazolidinone family Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and synthetic intermediates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibutoxy-2-imidazolidinone typically involves the cyclization of appropriate diamines or urea derivatives with butoxy-substituted carbonyl compounds. One common method includes the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring . Another approach involves the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and efficiency. Metal catalysis and organocatalysis are often employed to facilitate the formation of the imidazolidinone ring . The use of sustainable and environmentally friendly protocols is also a focus in industrial settings to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibutoxy-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated imidazolidinones, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
4,5-Dibutoxy-2-imidazolidinone has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,5-Dibutoxy-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, facilitating various chemical transformations . Additionally, its derivatives may act as enzyme inhibitors or receptor modulators, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
4,5-Dibutoxy-2-imidazolidinone can be compared with other imidazolidinone derivatives, such as:
4,5-Dihydroxy-2-imidazolidinone: This compound features hydroxyl groups instead of butoxy groups, leading to different chemical properties and applications.
2-Imidazolidinone: A simpler derivative without substituents at the 4th and 5th positions, commonly used as a building block in organic synthesis.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct biological activities and applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
5588-12-5 |
|---|---|
Molekularformel |
C11H22N2O3 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
4,5-dibutoxyimidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
MVDATPNBKIXOKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1C(NC(=O)N1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
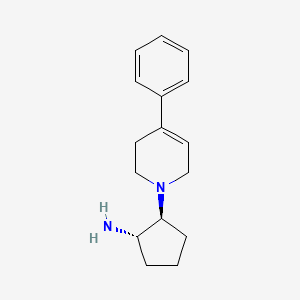
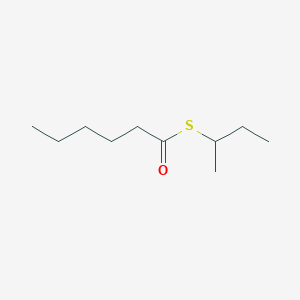
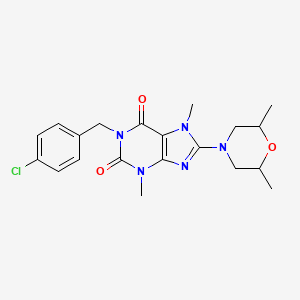
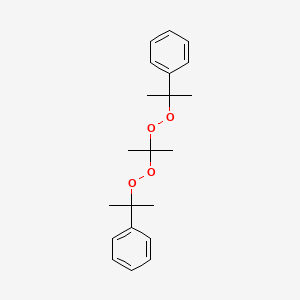
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)

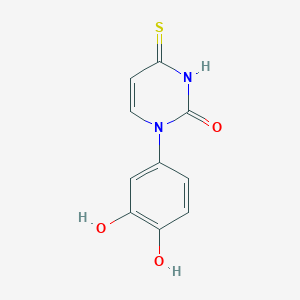
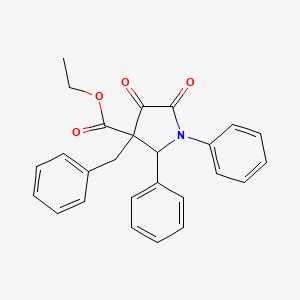
![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)
![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)
